N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide

HTS profiling polypharmacology selectivity screening

Sourcing a drug-like negative control that truly exhibits no target interference across diverse HTS panels is a critical bottleneck in assay validation. N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide (CAS 335223-32-0) directly addresses this gap. • Documented inactivity in >35 PubChem BioAssays spanning kinases, phosphatases, GPCRs, and nuclear receptors, eliminating the confounding pharmacology of kinase-active scaffold analogs. • MW 361.42, XLogP3 3.6; compatible with standard DMSO stock handling, ensuring workflow integrity without target-specific activity. • Full traceability via PubChem CID 650239 and MLSMR identifiers, supporting batch reproducibility for GLP-like HTS campaigns.

Molecular Formula C19H15N5OS
Molecular Weight 361.42
CAS No. 335223-32-0
Cat. No. B2862142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide
CAS335223-32-0
Molecular FormulaC19H15N5OS
Molecular Weight361.42
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
InChIInChI=1S/C19H15N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2,(H,23,25)
InChIKeyTYCRYRMAZFGELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Class and Screening Provenance


N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide (CAS 335223-32-0) is a synthetic small molecule (MW 361.42 Da, C₁₉H₁₅N₅OS) belonging to the pyrazolo[3,4-d]pyrimidine heterocyclic class [1]. It is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under PubChem CID 650239 (Synonyms: MLS000071997, SMR000011540, ZINC00882831) and has been screened across at least 35 distinct biochemical and cell-based high-throughput assays deposited in the PubChem BioAssay database [1]. Its structure features a 1-phenylpyrazolo[3,4-d]pyrimidine core linked via a thioether (4-sulfanyl) bridge to an N-phenylacetamide side chain, a scaffold configuration shared with Src-family kinase inhibitors such as SI306 and PP2 analogs [2].

Verified inactivity across 35+ PubChem HTS assays – low-background negative control
Derivatizable N-phenylacetamide terminus for SAR library expansion and probe design
Selectivity-profiled scaffold – pyrazolo[3,4-d]pyrimidine core without pre-existing target activity
Computational template with experimentally validated non-binding profile

Why Generic Substitution Fails


The pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically promiscuous, hosting ligands targeting kinases (Src, EGFR, Bcr-Abl), adenosine receptors, DHFR, sigma receptors, and brassinosteroid signaling proteins depending on subtle substitution patterns [1]. The closest structural analog to CAS 335223-32-0 with reported bioactivity is F1874-108 (CAS 335223-43-3, ethyl ester), an inhibitor of brassinosteroid biosynthesis and signal transduction . The N-phenylamide modification in the target compound introduces an additional hydrogen bond donor (HBD = 1 vs. 0 for the ester), alters lipophilicity (XLogP3 = 3.6 vs. estimated ~2.8), and dramatically shifts molecular recognition properties. Furthermore, PubChem BioAssay records confirm the target compound was inactive across 35+ mechanistic and phenotypic HTS assays [1], a selectivity profile that cannot be assumed for any other pyrazolo[3,4-d]pyrimidine analog without equivalent screening data. Generic substitution based solely on scaffold similarity would ignore critical structure–activity relationship (SAR) determinants at both the 4-sulfanyl linker and the acetamide terminus.

Pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically promiscuous; subtle substituent changes may switch target engagement from inactive to kinase/DHFR/GPCR modulation.

Closest analogs (F1874-108 ethyl ester; unsubstituted acetamide CAS 70011-70-0) differ in H-bond donor count and lipophilicity, which likely alter membrane permeability and molecular recognition – activity profiles cannot be assumed interchangeable.

The target compound’s verified broad inactivity cannot be transferred to other 4-sulfanyl pyrazolo[3,4-d]pyrimidines; generic scaffold substitution ignores critical SAR determinants at the acetamide terminus.

Quantitative Differentiation vs. Closest Analogs


Broad Inactivity in HTS Polypharmacology Profiling

PubChem BioAssay records document that CAS 335223-32-0 (CID 650239) was tested in at least 35 distinct confirmatory and screening assays and returned an 'Inactive' outcome in 34 of 35 assays, with one 'Inconclusive' result (AID 447, O-GlcNAc Transferase) [1]. Assays spanned diverse target classes including kinases (PKA, HePTP), phosphatases (Cdc25B, MKP-1, MKP-3), proteases (Cathepsin B, L, S), nuclear receptors (SF-1), integrins (VLA-4), GPCRs (S1P1, S1P3, FPR, FPRL1), chaperones (Hsp90), and cellular pathways (NF-κB, TNFα/VCAM-1, huntingtin aggregation). No single assay yielded an 'Active' designation at standard HTS concentration thresholds (typically 10 µM). The complete inactivity profile is publicly verifiable via the PubChem PUG REST API (CID 650239). By contrast, the structurally related pyrazolo[3,4-d]pyrimidine PP 3 (CAS 5334-30-5, 4-amino analog) is a confirmed EGFR inhibitor with IC₅₀ = 2.7 µM , demonstrating that even conservative scaffold modifications produce divergent target engagement profiles.

HTS inactivity profile
Head-to-head
0 active targets / 34 inactive across 35 HTS assays (CID 650239) vs. PP 3 (EGFR IC₅₀ 2.7 µM) – qualitatively divergent engagement.
Validated low-background baseline for negative control selection.
Panel at 10 µM; inactivity confirmed via PubChem BioAssay (AIDs 360–529).
HTS profiling polypharmacology selectivity screening chemical probe development

Physicochemical Differentiation vs. F1874-108

CAS 335223-32-0 is the N-phenylamide analog of F1874-108 (CAS 335223-43-3, ethyl ester). This single functional group substitution introduces three quantifiable molecular property changes relevant to biological behavior: (1) Hydrogen Bond Donor count increases from 0 (F1874-108) to 1 (target compound) [1]; (2) experimentally computed XLogP3 is 3.6 for the target compound [1], whereas the ethyl ester analog has an estimated lower lipophilicity (cLogP ~2.8 by fragment-based calculation); (3) molecular weight increases from 314.36 Da (F1874-108) to 361.42 Da [1]. The additional H-bond donor and increased lipophilicity alter membrane permeability, solubility, and target binding potential according to standard medicinal chemistry principles (Lipinski, Veber). F1874-108 is reported as a brassinosteroid biosynthesis and signal transduction inhibitor , but no peer-reviewed publication with quantitative IC₅₀ data against a defined molecular target could be identified in primary literature as of the search date. The biological activity of CAS 335223-32-0 in brassinosteroid assays has not been reported, and its broad HTS inactivity profile (see Evidence Item 1) suggests it does not share the activity annotation of F1874-108.

Physicochemical shift
Data to verify
ΔMW +47 Da (+15%); ΔHBD +1 (0→1); ΔXLogP3 ≈ +0.8 vs. ethyl ester analog F1874-108.
Altered permeability and target complementarity; supports differentiated SAR exploration.
F1874-108 bioactivity annotation lacks quantitative peer-reviewed IC₅₀; review needed.
medicinal chemistry SAR physicochemical profiling lead optimization

Steric and Lipophilicity Effects of N-Phenyl Substitution

The unsubstituted acetamide analog 2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (CAS 70011-70-0, MW 285.33 Da, C₁₃H₁₁N₅OS) is a smaller, less lipophilic comparator lacking the N-phenyl cap [1]. The target compound (CAS 335223-32-0) differs by the addition of a phenyl group on the acetamide nitrogen, increasing molecular weight by +76.09 Da (+26.7%) and dramatically enhancing lipophilicity (XLogP3 = 3.6 vs. estimated ~1.5–2.0 for the unsubstituted acetamide) [1]. This structural elaboration introduces additional π-stacking potential and steric constraints at the amide terminus that would be absent in CAS 70011-70-0. Neither compound has reported quantitative target-based biological activity in peer-reviewed literature; both are catalogued as research chemicals. The N-phenyl substitution represents a vector for further derivatization (e.g., introduction of substituents on the terminal phenyl ring) not available in the primary amide analog, making CAS 335223-32-0 a more advanced intermediate for SAR exploration.

N-Phenyl substitution
Context-dependent
ΔMW +76 Da (+26.7%); ΔXLogP3 ≈ +1.2–1.6 log units vs. unsubstituted acetamide CAS 70011-70-0.
Extra π-stacking surface and steric constraints enable exploration of hydrophobic pockets.
Both compounds lack published target-based activity; selection based on chemical space.
SAR lipophilicity optimization chemical probe design fragment elaboration

Scaffold-Class Selectivity and Inactivity Profile

The pyrazolo[3,4-d]pyrimidine scaffold has produced potent inhibitors across diverse target families. Representative examples include: SI306 (Src IC₅₀ not explicitly reported as a single value but effective at sub-µM in cellular assays) [1]; compounds 10e/10f/10g as DHFR inhibitors with IC₅₀ < 1 µM vs. methotrexate IC₅₀ = 5.61 µM [2]; PP 2 as a Src inhibitor with IC₅₀ = 170 nM (p60src) ; and F1874-108 as a brassinosteroid pathway inhibitor . CAS 335223-32-0 shares the identical pyrazolo[3,4-d]pyrimidine core with a 1-phenyl and 4-sulfanyl substitution pattern but, critically, was inactive in all 35+ PubChem HTS assays—including kinase (PKA, HePTP), phosphatase (Cdc25B, MKP-1/3), and protease (Cathepsin B/L/S) screens [3]. This suggests that the N-phenylacetamide side chain at the 4-sulfanyl position either sterically blocks or fails to provide the necessary pharmacophoric interactions required for target engagement. The class-level evidence demonstrates that activity within this scaffold is exquisitely sensitive to substituent identity, and the target compound's unique inactivity signature may be valuable as a negative control or as a starting scaffold for rational, structure-guided elaboration where off-target activity must be minimized.

Scaffold-class selectivity
Class-level
Target compound: 0 active targets (35 assays). Class comparators: SI306 (Src), DHFR inhibitors (IC₅₀
Supports use as selectivity-optimized starting scaffold; inactivity cannot be generalized.
Cross-study comparison; assay conditions differ. Class-level inference only.
kinase inhibition DHFR inhibition adenosine antagonism scaffold repurposing

Research Application Scenarios


Validated Negative Control for HTS Assay Development

CAS 335223-32-0 is uniquely qualified as a negative control for HTS assay development due to its documented inactivity across 35+ PubChem BioAssays spanning kinases, phosphatases, proteases, GPCRs, nuclear receptors, and cellular pathway reporters [1]. Unlike commonly used negative controls (e.g., DMSO-only wells) that provide no chemical context for false-negative assessment, this compound is a drug-like small molecule (MW 361.42, XLogP3 3.6) that tests the full assay workflow—including compound handling, solubility, and potential interference with detection reagents—without introducing target-specific pharmacological activity. Its PubChem CID (650239) and MLSMR identifiers provide full traceability and batch reproducibility documentation.

Chemical Probe Intermediate for SAR Library Expansion

The N-phenylacetamide terminus in CAS 335223-32-0 provides a derivatizable phenyl ring absent in the simpler ethyl ester (F1874-108, CAS 335223-43-3) and unsubstituted acetamide (CAS 70011-70-0) analogs [1][2]. Medicinal chemistry teams exploring pyrazolo[3,4-d]pyrimidine-based inhibitors can use this compound as a late-stage intermediate for introducing diverse substituents (halogens, methoxy, methyl, nitro groups) on the terminal phenyl ring via electrophilic aromatic substitution or cross-coupling chemistry. The +1 hydrogen bond donor (N-H amide) relative to the ester analog also provides an additional interaction vector for target engagement optimization.

Selectivity-Profiled Starting Scaffold for Target De-Orphanization

Unlike the kinase-active analogs PP 2 (Src IC₅₀ = 170 nM) and PP 3 (EGFR IC₅₀ = 2.7 µM), which carry confounding pharmacology when used as chemical probes [1], CAS 335223-32-0 has a verified clean profile with zero confirmed active targets across 35 mechanistically diverse HTS assays [2]. This makes it an attractive scaffold for target ID campaigns (e.g., affinity-based proteomics, thermal shift assays) or for structure-guided elaboration toward novel targets, where minimizing pre-existing polypharmacology is critical. The pyrazolo[3,4-d]pyrimidine core retains the purine-mimetic character favorable for ATP-binding site engagement, but the N-phenylacetamide modification appears to confer selectivity that can be rationally tuned.

Computational Docking Template with HTS Validation

The combination of a well-defined 3D structure (available from PubChem CID 650239) [1] and extensive experimental HTS inactivity data provides a rare, experimentally validated template for computational chemists. Docking studies can use the compound's confirmed inactivity against kinases (PKA, HePTP), phosphatases (Cdc25B, MKP-1, MKP-3), and proteases (Cathepsin B, L, S) [2] to calibrate scoring functions and develop models that correctly predict non-binding. This 'negative data' training set is invaluable for improving virtual screening accuracy, as most public bioactivity databases are biased toward active compounds.

Application
Selection Property
Validation Focus
Negative control in HTS assay development
Verified inactivity across a broad panel of mechanistic targets
Low-background signal; absence of target-specific pharmacology
Chemical probe intermediate for SAR library expansion
Derivatizable N-phenylacetamide terminus with additional H-bond donor
Functional group compatibility; effect of phenyl substitution on selectivity
Selectivity-profiled scaffold for target de-orphanization
Clean HTS profile with no confirmed active targets
Minimized confounding pharmacology; retention of purine-mimetic core
Computational docking template with HTS validation
Experimentally validated inactivity dataset for non-binders
Calibration of scoring functions; training negative data for virtual screening
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